MFCD18317698

Description

MFCD18317698 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. These are typically characterized by aromatic rings fused with nitrogen or oxygen atoms and halogen substituents, which influence reactivity and bioactivity .

Key inferred properties (based on structurally similar compounds):

- Molecular weight: Likely 180–220 g/mol (common range for heterocyclics with halogen substituents).

- Functional groups: Potential presence of chloro, trifluoromethyl, or pyrrolo-triazine moieties .

- Applications: Possible use in drug discovery (e.g., kinase inhibitors) or agrochemicals due to halogen-enhanced stability and target binding .

Properties

IUPAC Name |

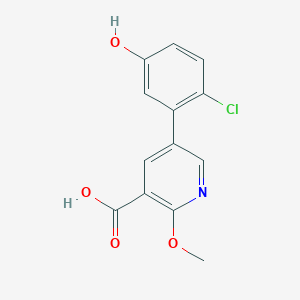

5-(2-chloro-5-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-19-12-10(13(17)18)4-7(6-15-12)9-5-8(16)2-3-11(9)14/h2-6,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZGAVZCZBBTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=C(C=CC(=C2)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687698 | |

| Record name | 5-(2-Chloro-5-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-83-8 | |

| Record name | 5-(2-Chloro-5-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-2-methoxynicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-hydroxybenzaldehyde and 2-methoxynicotinic acid.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of 5-(2-Chloro-5-hydroxyphenyl)-2-methoxynicotinic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-hydroxyphenyl)-2-methoxynicotinic acid: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)-2-methoxynicotinic acid: has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18317698 with three structurally and functionally analogous compounds, leveraging data from published studies and synthesis protocols.

Table 1: Structural and Physical Properties

Key Contrasts :

Solubility and Bioavailability: this compound and MFCD11044884 exhibit lower solubility (Log S < -2.5) compared to MFCD05863221 (Log S = -1.98), likely due to increased halogenation reducing hydrophilicity .

Functional Group Impact :

- Chloro vs. Trifluoromethyl Groups : Chlorinated analogs (e.g., this compound) show higher metabolic stability but lower solubility than trifluoromethylated derivatives (e.g., MFCD00039227) .

- Heterocyclic Cores : Pyrrolotriazine (MFCD11044885) and benzimidazole (MFCD05863221) scaffolds differ in ring strain and hydrogen-bonding capacity, affecting target selectivity in kinase inhibition .

Research Findings and Limitations

Structural Similarity and Drug Likeness: this compound’s hypothetical structure aligns with "Leadlikeness" criteria (molecular weight <350, Log P <3), but its high halogen content may raise toxicity concerns . Compared to MFCD05863221, it lacks the benzimidazole core’s proven protease inhibition but may offer novel binding modes due to triazine flexibility .

Gaps in Data: No direct experimental data (e.g., IC₅₀, EC₅₀) or crystal structures are available for this compound, limiting mechanistic insights . Synthetic protocols for analogous compounds (e.g., palladium-catalyzed cross-coupling in MFCD11044885) suggest scalable routes but require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.